molecular formula C10H10N2O3 B13190174 (7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid

(7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid

Cat. No.: B13190174
M. Wt: 206.20 g/mol
InChI Key: FNRPSRQYDQSYQR-UHFFFAOYSA-N
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Description

(7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties . The structure of this compound includes a methoxy group at the 7th position and an acetic acid moiety attached to the 3rd position of the imidazo[1,2-A]pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

A common method for synthesizing (7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction typically proceeds under mild conditions, making it suitable for large-scale production.

. this method has a lower overall yield due to its multistage nature.

Industrial Production Methods

Industrial production of this compound often utilizes the multicomponent condensation method due to its efficiency and scalability. The use of readily available starting materials and mild reaction conditions makes this method particularly attractive for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The imidazo[1,2-A]pyridine ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of (7-Hydroxyimidazo[1,2-A]pyridin-3-YL)acetic acid.

    Reduction: Formation of reduced imidazo[1,2-A]pyridine derivatives.

    Substitution: Formation of various substituted imidazo[1,2-A]pyridin-3-YL)acetic acid derivatives.

Mechanism of Action

The mechanism of action of (7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid involves its interaction with various molecular targets and pathways. For example, it can block γ-aminobutyric acid (GABA) receptors, similar to classical benzodiazepine tranquilizers . This interaction leads to its hypnotic and sedative effects. Additionally, its antibacterial and antifungal activities are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Methoxyimidazo[1,2-A]pyridin-3-YL)acetic acid is unique due to its methoxy group at the 7th position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other imidazo[1,2-A]pyridine derivatives and contributes to its broad spectrum of biological activities .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

2-(7-methoxyimidazo[1,2-a]pyridin-3-yl)acetic acid

InChI

InChI=1S/C10H10N2O3/c1-15-8-2-3-12-7(4-10(13)14)6-11-9(12)5-8/h2-3,5-6H,4H2,1H3,(H,13,14)

InChI Key

FNRPSRQYDQSYQR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=C(N2C=C1)CC(=O)O

Origin of Product

United States

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